molecular formula C20H17N3OS B4705821 9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole

9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole

Cat. No. B4705821
M. Wt: 347.4 g/mol
InChI Key: CYDUROZKAXQJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole is a compound with potential applications in scientific research.

Scientific Research Applications

9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have antioxidant properties, which may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole in lab experiments include its potential as a cancer therapeutic and its anti-inflammatory and antioxidant properties. However, limitations include its potential toxicity and the need for further research to determine its efficacy and safety.

Future Directions

For research include further studies on its mechanism of action, efficacy, and safety, as well as the development of derivatives with improved properties.

properties

IUPAC Name

1-carbazol-9-yl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-11-14(2)22-20(21-13)25-12-19(24)23-17-9-5-3-7-15(17)16-8-4-6-10-18(16)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDUROZKAXQJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.